molecular formula C18H19N5O5 B150710 N6-Benzoyl-2'-O-methyl-adenosine CAS No. 85079-00-1

N6-Benzoyl-2'-O-methyl-adenosine

Cat. No.: B150710
CAS No.: 85079-00-1
M. Wt: 385.4 g/mol
InChI Key: PHFHSPQCDRKMQJ-XWXWGSFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N6-Benzoyl-2’-O-methyl-adenosine is a purine nucleoside analog . The primary targets of this compound are likely to be enzymes or proteins that interact with purine nucleosides.

Mode of Action

As a purine nucleoside analog, N6-Benzoyl-2’-O-methyl-adenosine may interact with its targets by mimicking the structure of natural purine nucleosides, thereby interfering with their normal function

Biochemical Pathways

The biochemical pathways affected by N6-Benzoyl-2’-O-methyl-adenosine are likely related to those involving purine nucleosides. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . .

Result of Action

The molecular and cellular effects of N6-Benzoyl-2’-O-methyl-adenosine’s action are likely related to its interference with the function of enzymes or proteins that interact with purine nucleosides. Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Biochemical Analysis

Comparison with Similar Compounds

N6-Benzoyl-2’-O-methyl-adenosine is unique due to its specific modifications at the N6 and 2’-positions. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical properties and applications .

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFHSPQCDRKMQJ-XWXWGSFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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